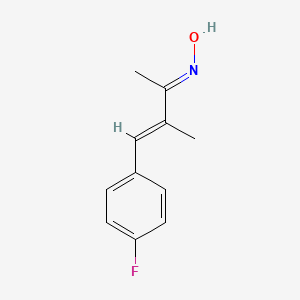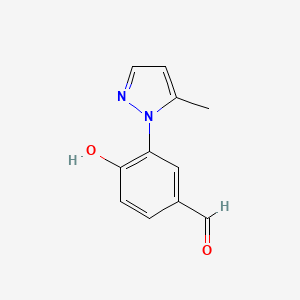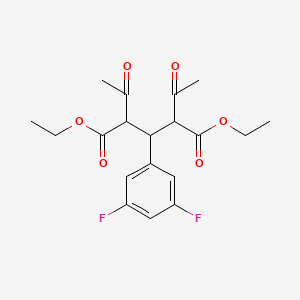
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is a chemical compound with the molecular formula C₁₂H₁₄FNO₂. It is a derivative of butenone, featuring a fluorophenyl group and an oxime functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime typically involves the following steps:
Formation of 4-(4-fluorophenyl)-3-buten-2-one: : This can be achieved by the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base.
Formation of the oxime: : The resulting 4-(4-fluorophenyl)-3-buten-2-one is then reacted with hydroxylamine to form the oxime derivative.
Industrial Production Methods
In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives.
Reduction: : Reduction reactions can lead to the formation of different products.
Substitution: : Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, and aldehydes.
Reduction: : Formation of alcohols and amines.
Substitution: : Formation of different substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is compared with other similar compounds to highlight its uniqueness:
4-(4-Fluorophenyl)but-3-en-2-one: : Similar structure but lacks the oxime group.
3-Buten-2-one, 4-phenyl-: : Similar backbone but different substituents.
4-(2-furanyl)-3-buten-2-one: : Different aromatic ring compared to the fluorophenyl group.
These compounds share structural similarities but differ in their functional groups and substituents, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
55224-93-6 |
|---|---|
Formule moléculaire |
C11H12FNO |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9- |
Clé InChI |
VYHCVEUJVXJGAO-UFVXJIOISA-N |
SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C |
SMILES canonique |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)






